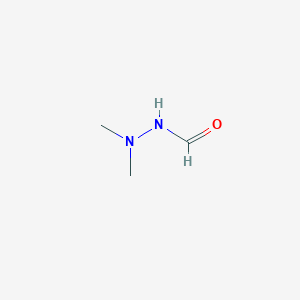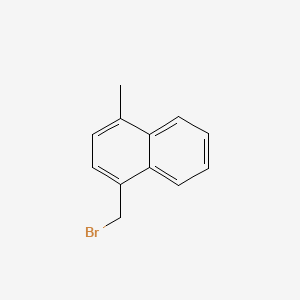
1-(Bromomethyl)-4-methylnaphthalene
Übersicht
Beschreibung
1-(Bromomethyl)-4-methylnaphthalene is a chemical compound that is part of the naphthalene family, which are polycyclic aromatic hydrocarbons with two fused benzene rings. The compound is characterized by a bromomethyl group attached to the first carbon of the naphthalene structure and a methyl group attached to the fourth carbon.
Synthesis Analysis
The synthesis of brominated methylnaphthalenes can be achieved through the Diels-Alder reaction, as demonstrated in the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene . Although the specific synthesis of 1-(bromomethyl)-4-methylnaphthalene is not detailed in the provided papers, the general approach involves generating a bromobenzyne intermediate from dibromobenzene and lithium diisopropylamide (LDA), followed by a two-step deoxygenation to afford the brominated naphthalene .
Molecular Structure Analysis
The molecular structure of brominated naphthalenes can be complex due to the presence of heavy atoms like bromine. For instance, the crystal structure of 1,4-dibromonaphthalene shows that the bromine atoms deviate significantly from the aromatic plane, indicating that the addition of bromine can affect the planarity of the naphthalene rings . This deviation can influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Brominated naphthalenes can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to the formation of a π-complex with a trimethylenemethane-type ligand, demonstrating the potential for complexation and further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methylnaphthalene, a related compound, have been studied to understand its behavior as a surrogate for aromatic hydrocarbons in tropospheric aerosols . The uptake of organic gas-phase species by 1-methylnaphthalene was investigated, and mass accommodation coefficients were determined, showing a negative temperature dependence . These findings suggest that the physical properties of methylnaphthalenes, and by extension bromomethylnaphthalenes, are sensitive to temperature changes and can influence their behavior in atmospheric processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation of Isomeric Derivatives
- Scientific Field: Synthetic Chemistry
- Application Summary: Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Methods of Application: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
Synthesis of Block Copolymers
- Scientific Field: Polymer Science
- Application Summary: 4-bromomethyl benzoyl chloride, a bromomethyl compound, is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application: 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results: The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
Hypercrosslinked Porous Polymer Materials
- Scientific Field: Material Science
- Application Summary: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application: The study provides a comprehensive overview of the design, synthesis, and applications of HCPs . Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
- Results: Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . These methodologies have prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Synthesis of Bromothymol Blue
- Scientific Field: Organic Chemistry
- Application Summary: Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) . A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
- Results: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
Protection of Hydroxyl Groups
- Scientific Field: Organic Chemistry
- Application Summary: 4-Methoxybenzyl bromide, a bromomethyl compound, is used as a reagent for the protection of hydroxyl groups . This protection is removable by treatment with DDQ .
- Methods of Application: The compound is used in the synthesis of ®- (–)-argentilactone .
- Results: The use of 4-Methoxybenzyl bromide allows for the protection of hydroxyl groups during synthesis, which can then be removed when necessary .
- Scientific Field: Organic Chemistry
- Application Summary: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups . This is particularly useful when the less expensive benzyl chloride is insufficiently reactive .
- Methods of Application: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results: The use of benzyl bromide allows for the introduction of benzyl groups into a compound, enhancing its reactivity .
Safety And Hazards
This involves determining the safety precautions that need to be taken when handling the compound. It includes information on toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCVSUVCPKNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313928 | |
| Record name | 1-(bromomethyl)-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-methylnaphthalene | |
CAS RN |
41791-10-0 | |
| Record name | NSC278616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bromomethyl)-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



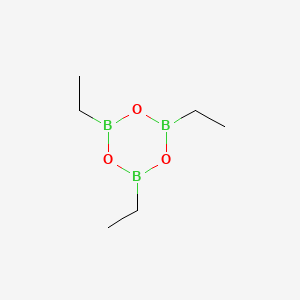

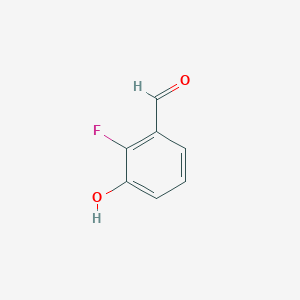

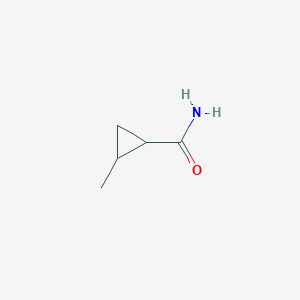
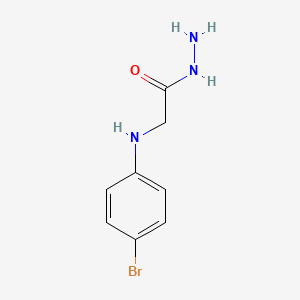
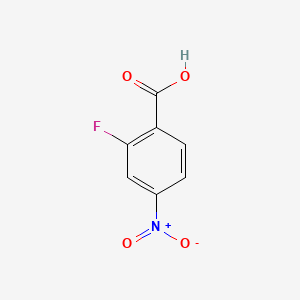
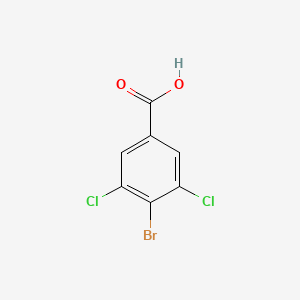

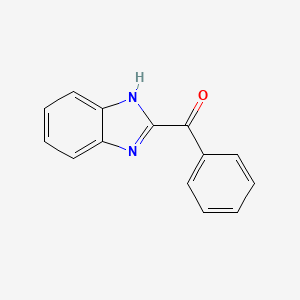

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
